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Compound of Interest

Compound Name: Ambroxol (acefylline)

Cat. No.: B1170645 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ambroxol acefylline, also known as Acebrophylline, is a drug used in the treatment

of respiratory diseases. It is a salt formed from the combination of ambroxol and theophylline-7-

acetic acid. This document provides detailed application notes and protocols for the

characterization of Ambroxol acefylline using various spectroscopic techniques. These methods

are crucial for quality control, stability studies, and formulation development.

UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable technique for the quantitative determination of Ambroxol

acefylline in bulk and pharmaceutical dosage forms.
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Analyte Solvent λmax (nm)
Linearity
Range (µg/mL)

Correlation
Coefficient (r²)

Acebrophylline Methanol 274 2-20 0.9994[1]

Acebrophylline Methanol - 5-50
>0.99 (implied)

[1]

Ambroxol

hydrochloride
Water 306 2-10 0.99987[2]

Ambroxol

hydrochloride &

Cetirizine

hydrochloride

Methanol:Water

(1:4)
243 (Ambroxol) - -

Ambroxol

hydrochloride &

Doxofylline

Water
239.07

(Ambroxol)
2-12 -

Experimental Protocol: UV-Visible Spectrophotometric
Analysis
Objective: To determine the concentration of Ambroxol acefylline in a sample.

Materials:

UV-Visible Spectrophotometer (double beam)

Quartz cuvettes (1 cm path length)

Ambroxol acefylline reference standard

Methanol (AR grade)

Volumetric flasks

Pipettes
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Procedure:

Preparation of Standard Stock Solution:

Accurately weigh 10 mg of Ambroxol acefylline reference standard.

Transfer it to a 100 mL volumetric flask.

Dissolve and make up the volume with methanol to obtain a concentration of 100 µg/mL.

Preparation of Working Standard Solutions:

From the stock solution, prepare a series of dilutions in the concentration range of 2-20

µg/mL using methanol.

Sample Preparation:

For bulk drug, prepare a solution of known concentration in methanol.

For dosage forms (e.g., tablets), weigh and powder a sufficient number of tablets. Transfer

a quantity of powder equivalent to 10 mg of Ambroxol acefylline to a 100 mL volumetric

flask, add about 70 mL of methanol, sonicate for 15 minutes, and then make up the

volume with methanol. Filter the solution.

Spectrophotometric Measurement:

Set the spectrophotometer to scan in the UV range (200-400 nm).

Use methanol as a blank.

Record the absorption spectra of the working standard solutions and the sample solution.

Determine the wavelength of maximum absorbance (λmax). Based on literature, this is

expected to be around 274 nm for Acebrophylline in methanol.[1]

Calibration Curve and Quantification:

Measure the absorbance of the working standard solutions at the determined λmax.
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Plot a calibration curve of absorbance versus concentration.

Determine the concentration of Ambroxol acefylline in the sample solution from the

calibration curve.

Experimental Workflow: UV-Visible Spectroscopy
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Caption: Workflow for UV-Visible Spectroscopic Analysis of Ambroxol Acefylline.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for the identification and structural elucidation of Ambroxol

acefylline by identifying its characteristic functional groups.
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Functional Group
Ambroxol Hydrochloride
Wavenumber (cm⁻¹)

Reference

Intermolecular hydrogen

bonded O-H stretch
3400-3345 [3][4]

Aromatic primary amine N-H

stretch
3350-3250 [3][4]

Aliphatic C-H stretch 3000-2800 [5]

Carbonyl C=O stretch ~1700 [5]

Aromatic C=C stretching 1595-1545 [3][4]

C-N stretching 1500-1400 [5]

C-Br stretching 700-600 [3][4]

Note: The spectrum of Ambroxol acefylline will exhibit characteristic peaks from both Ambroxol

and theophylline-7-acetic acid moieties.

Experimental Protocol: FTIR Spectroscopic Analysis
Objective: To identify the functional groups present in Ambroxol acefylline.

Materials:

FTIR Spectrometer with an ATR accessory

Ambroxol acefylline sample

Spatula

Cleaning solvent (e.g., isopropanol)

Procedure:

Instrument Preparation:

Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.
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Collect a background spectrum.

Sample Preparation:

Place a small amount of the Ambroxol acefylline powder directly onto the ATR crystal.

Apply pressure using the ATR's pressure clamp to ensure good contact between the

sample and the crystal.

Spectral Acquisition:

Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good

signal-to-noise ratio.

Data Analysis:

Process the spectrum (e.g., baseline correction, smoothing if necessary).

Identify the characteristic absorption bands and assign them to the corresponding

functional groups of Ambroxol acefylline.

Compare the obtained spectrum with a reference spectrum if available.

Experimental Workflow: FTIR Spectroscopy

Instrument Setup
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Place Sample
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Click to download full resolution via product page

Caption: Workflow for FTIR Spectroscopic Analysis of Ambroxol Acefylline.

Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and

fragmentation pattern of Ambroxol acefylline, aiding in its structural confirmation.
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Quantitative Data Summary

Analyte
Ionization
Mode

Precursor Ion
(m/z)

Major
Fragment Ions
(m/z)

Reference

Ambroxol ESI+ 376.9859 [M+H]⁺
261.8, 116.1,

114.1
[6]

Ambroxol APCI+ 379 → 264 - [7]

Ambroxol
LC-MS/MS

(Positive Mode)
379.2 → 264.0 - [8]

Note: For Ambroxol acefylline, one would expect to observe ions corresponding to the intact

molecule as well as fragments of both Ambroxol and theophylline-7-acetic acid.

Experimental Protocol: LC-MS/MS Analysis
Objective: To confirm the molecular weight and fragmentation pattern of Ambroxol acefylline.

Materials:

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

C18 column

Ambroxol acefylline sample

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium acetate

Formic acid

Procedure:

Sample Preparation:
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Prepare a dilute solution of Ambroxol acefylline in a suitable solvent (e.g., methanol or

mobile phase).

Chromatographic Conditions:

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase: A mixture of 10 mM ammonium acetate and methanol (10:90, v/v) or

methanol-0.01% formic acid (70:30, v/v).[7][8]

Flow Rate: 0.2 - 0.6 mL/min.[7][8]

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) in positive ion mode.

Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS)

of the parent ion to obtain the fragmentation pattern.

Collision Gas: Argon or nitrogen.

Collision Energy: Optimize to achieve adequate fragmentation.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺) in the full scan spectrum.

Analyze the product ion spectrum to identify the characteristic fragment ions.

Propose a fragmentation pathway based on the observed fragments.

Logical Relationship: Ambroxol Acefylline
Fragmentation
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Ambroxol Acefylline
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Caption: Predicted Fragmentation Pathway of Ambroxol Acefylline in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of Ambroxol

acefylline by analyzing the magnetic properties of its atomic nuclei. While detailed spectra for

Ambroxol acefylline are not readily available in the provided search results, a general protocol

can be outlined.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To elucidate the complete chemical structure of Ambroxol acefylline.

Materials:

NMR Spectrometer (e.g., 400 MHz or higher)

NMR tubes
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Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Ambroxol acefylline sample

Procedure:

Sample Preparation:

Dissolve 5-10 mg of the Ambroxol acefylline sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent in an NMR tube.

Ensure the sample is fully dissolved.

Instrument Setup:

Tune and shim the NMR probe for the specific solvent.

Lock the spectrometer on the deuterium signal of the solvent.

Spectral Acquisition:

Acquire a ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum.

For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and

HMBC should be performed.

Data Analysis:

Process the spectra (Fourier transform, phase correction, baseline correction).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to

assign them to specific protons and carbons in the Ambroxol acefylline structure.

Use 2D NMR data to confirm connectivities between atoms.
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Disclaimer: The provided protocols are intended as a general guide. Specific instrumental

parameters and sample preparation procedures may need to be optimized for the particular

instrument and sample being analyzed. Always refer to relevant pharmacopeial monographs

and validated analytical methods where available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1170645?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/322930245_Development_And_Validation_of_Derivative_Spectroscopic_Method_For_Estimation_of_Acebrophylline_In_Bulk_And_Its_Dosage_Form_In_Presence_of_Impurity_Ambroxol_HCl
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2016-9-7-13
https://www.researchgate.net/publication/282309209_Compatibility_Study_of_Ambroxol_HCl_Drug-Excipients_by_Using_IR_Spectroscopy
https://ajpaonline.com/AbstractView.aspx?PID=2013-3-3-7
https://www.ijpsjournal.com/assetsbackoffice/uploads/article/Formulation+and+Evaluation+Of+Ambroxol+Hydrochloride+Chewable+Tablet+for+Cough.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2132
https://pubmed.ncbi.nlm.nih.gov/28993581/
https://pubmed.ncbi.nlm.nih.gov/28993581/
https://www.kci.go.kr/kciportal/ci/sereArticleSearch/ciSereArtiView.kci?sereArticleSearchBean.artiId=ART001597138
https://www.kci.go.kr/kciportal/ci/sereArticleSearch/ciSereArtiView.kci?sereArticleSearchBean.artiId=ART001597138
https://www.benchchem.com/product/b1170645#spectroscopic-analysis-techniques-for-ambroxol-acefylline-characterization
https://www.benchchem.com/product/b1170645#spectroscopic-analysis-techniques-for-ambroxol-acefylline-characterization
https://www.benchchem.com/product/b1170645#spectroscopic-analysis-techniques-for-ambroxol-acefylline-characterization
https://www.benchchem.com/product/b1170645#spectroscopic-analysis-techniques-for-ambroxol-acefylline-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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